molecular formula C15H23NO2 B3482979 2-(3,4-dimethylphenoxy)-N-(1,1-dimethylpropyl)acetamide

2-(3,4-dimethylphenoxy)-N-(1,1-dimethylpropyl)acetamide

Cat. No. B3482979
M. Wt: 249.35 g/mol
InChI Key: VHNMUOMKANTLEM-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-(1,1-dimethylpropyl)acetamide, also known as DMPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMPPA is a derivative of the chemical compound phenoxyacetamide and has been synthesized using various methods.

Mechanism of Action

2-(3,4-dimethylphenoxy)-N-(1,1-dimethylpropyl)acetamide works by binding to specific receptors in the body, known as TRPA1 receptors. These receptors are involved in the perception of pain and inflammation. By binding to these receptors, 2-(3,4-dimethylphenoxy)-N-(1,1-dimethylpropyl)acetamide can reduce the activity of neurons that transmit pain signals, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(1,1-dimethylpropyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of certain enzymes that are involved in inflammation, leading to a reduction in inflammation. 2-(3,4-dimethylphenoxy)-N-(1,1-dimethylpropyl)acetamide has also been shown to affect the activity of certain neurotransmitters, leading to a reduction in pain.

Advantages and Limitations for Lab Experiments

2-(3,4-dimethylphenoxy)-N-(1,1-dimethylpropyl)acetamide has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have a high degree of selectivity for TRPA1 receptors, making it a useful tool for studying the nervous system. However, 2-(3,4-dimethylphenoxy)-N-(1,1-dimethylpropyl)acetamide has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are a number of potential future directions for research on 2-(3,4-dimethylphenoxy)-N-(1,1-dimethylpropyl)acetamide. One area of interest is the development of new pain medications based on the compound. 2-(3,4-dimethylphenoxy)-N-(1,1-dimethylpropyl)acetamide may also have potential applications in the study of other neurological disorders, such as epilepsy and Parkinson's disease. Further research is needed to fully understand the potential of 2-(3,4-dimethylphenoxy)-N-(1,1-dimethylpropyl)acetamide and to identify new areas for exploration.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-(1,1-dimethylpropyl)acetamide has been studied for its potential applications in scientific research. It has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain medications. 2-(3,4-dimethylphenoxy)-N-(1,1-dimethylpropyl)acetamide has also been studied for its potential use as a tool in the study of the nervous system, as it has been shown to affect the activity of certain neurons.

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(2-methylbutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-6-15(4,5)16-14(17)10-18-13-8-7-11(2)12(3)9-13/h7-9H,6,10H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNMUOMKANTLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)COC1=CC(=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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